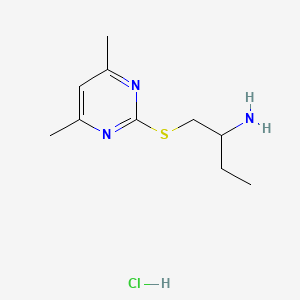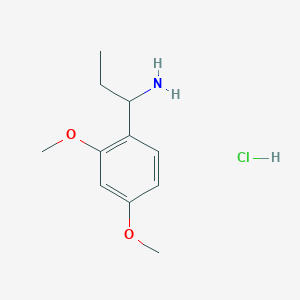
1-(2,4-Dimethoxyphenyl)propan-1-amine hydrochloride
Overview
Description
1-(2,4-Dimethoxyphenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C11H18ClNO2 and a molecular weight of 231.72 g/mol . It is intended for research use only .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 231.72 g/mol and a molecular formula of C11H18ClNO2 . Other properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Chemical Synthesis and Analysis :
- 1-(2,4-Dimethoxyphenyl)propan-1-amine hydrochloride and related compounds have been synthesized and characterized using various analytical techniques. For instance, 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), a related compound, was synthesized and confirmed by techniques like nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry. This highlights the compound's role in chemical synthesis and analysis (Power et al., 2015).
Crystallography and Conformational Studies :
- Detailed crystallographic and conformational studies of derivatives of this compound have been conducted. For instance, the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives were analyzed, providing insights into the molecular conformations of these compounds (Nitek et al., 2020).
Development of Chiral Auxiliaries in Organic Synthesis :
- Compounds like 1-(2,5-dimethoxyphenyl)ethylamine, similar in structure to this compound, have been used as effective chiral auxiliaries in organic synthesis. These auxiliaries play a crucial role in the diastereoselective alkylation of aldimines, demonstrating the compound's importance in stereoselective synthesis (Kohara et al., 1999).
Pharmaceutical Research :
- Derivatives of this compound have been investigated for potential pharmaceutical applications. For example, substituted 3-amino-1,1-diaryl-2-propanols, structurally related to the compound, have been synthesized and evaluated as potential antidepressant agents (Clark et al., 1979).
Optical Purity and Hydrogenation Studies :
- The optical purity of related compounds, like (S)-6,7-Dimethoxy-1,2,3,4-Tetrahydro-3-Isoquinolinecarboxylic Acid, has been a subject of research, underscoring the significance of these compounds in stereochemical investigations (O'reilly et al., 1990).
Catalysis and Asymmetric Reactions :
- Novel amine ligands related to this compound have been developed for use in catalysis, such as in asymmetric hydrophosphination reactions. This highlights the compound's role in advancing catalytic methodologies (Yap et al., 2014).
Safety and Hazards
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-4-10(12)9-6-5-8(13-2)7-11(9)14-3;/h5-7,10H,4,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZJXYHCNWROSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)OC)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1457976.png)
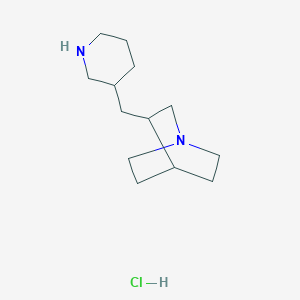

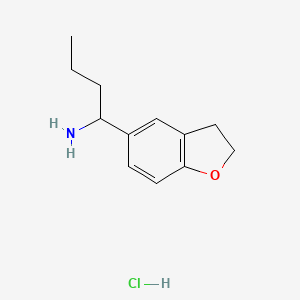
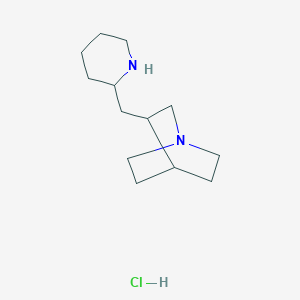

![(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride](/img/structure/B1457985.png)
![ethyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1457988.png)
